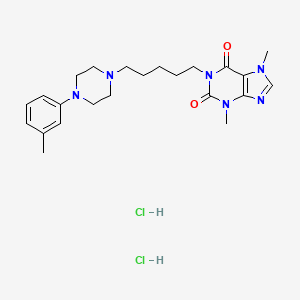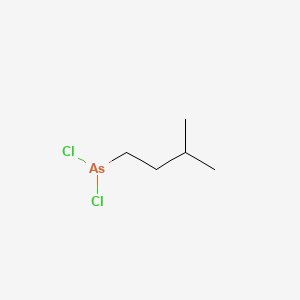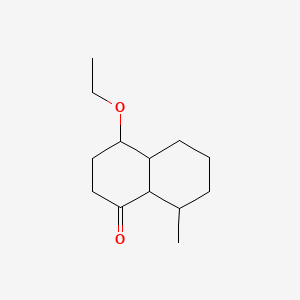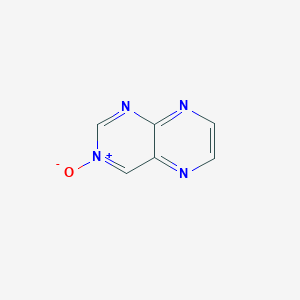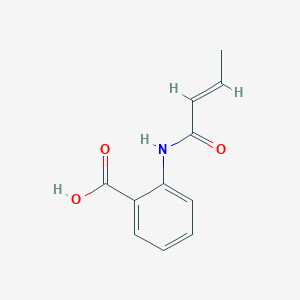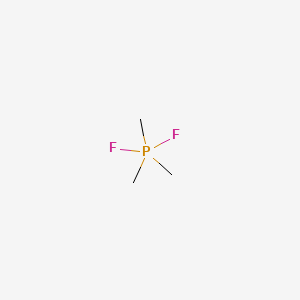
Trimethyldifluorophosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyldifluorophosphorane is an organophosphorus compound with the molecular formula C₃H₉F₂P . It is characterized by the presence of three methyl groups and two fluorine atoms bonded to a phosphorus atom. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethyldifluorophosphorane can be synthesized through the fluorination of trimethylphosphine sulfide using antimony trifluoride. The reaction typically involves the following steps:
Starting Material: Trimethylphosphine sulfide.
Reagent: Antimony trifluoride.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production and optimization of yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyldifluorophosphorane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organophosphorus compounds with different substituents .
Wissenschaftliche Forschungsanwendungen
Trimethyldifluorophosphorane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a tool for studying biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of trimethyldifluorophosphorane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies .
Vergleich Mit ähnlichen Verbindungen
Dimethyltrifluorophosphorane (C₂H₆F₃P): Contains two methyl groups and three fluorine atoms.
Trimethylphosphine (C₃H₉P): Contains three methyl groups and no fluorine atoms.
Comparison: Trimethyldifluorophosphorane is unique due to the presence of both methyl and fluorine groups, which confer distinct chemical properties. Compared to dimethyltrifluorophosphorane, it has one less fluorine atom, affecting its reactivity and stability. Trimethylphosphine, lacking fluorine atoms, exhibits different reactivity patterns and applications .
Eigenschaften
Molekularformel |
C3H9F2P |
|---|---|
Molekulargewicht |
114.07 g/mol |
IUPAC-Name |
difluoro(trimethyl)-λ5-phosphane |
InChI |
InChI=1S/C3H9F2P/c1-6(2,3,4)5/h1-3H3 |
InChI-Schlüssel |
YLYXRFTZNPBMRW-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C)(C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


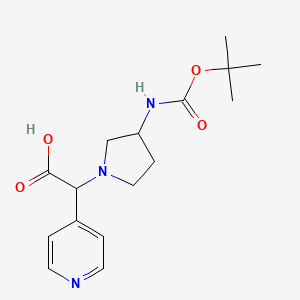
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)

![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)



